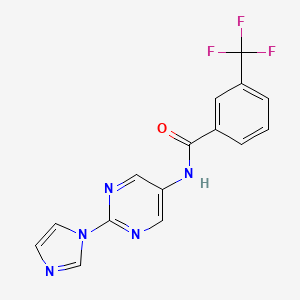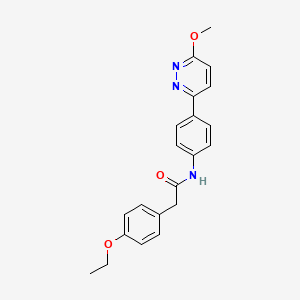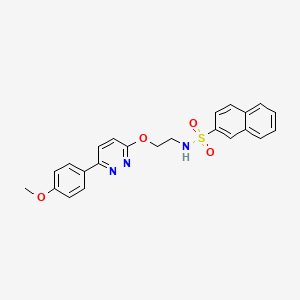
Ethyl 1,2-dimethylindole-3-carboxylate
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of Ethyl 1,2-dimethylindole-3-carboxylate and its derivatives has been a subject of interest in the field of organic chemistry. The compound has been synthesized and studied for its antiviral activity against influenza A/New Caledonia/20/99 virus (H 1 N 1), bovine viral diarrhea virus (BVDV), and hepatitis C virus (HCV) .Molecular Structure Analysis
The molecular formula of Ethyl 1,2-dimethylindole-3-carboxylate is C13H15NO2. The InChI code for this compound is 1S/C13H15NO3/c1-4-17-13(16)12-8(2)14(3)11-6-5-9(15)7-10(11)12/h5-7,15H,4H2,1-3H3 .Wissenschaftliche Forschungsanwendungen
Chemical Transformations and Reactions
Ethyl 1,2-dimethylindole-3-carboxylate has been studied for its chemical transformations. Acheson et al. (1979) explored how Ethyl 3-methylindole-2-carboxylate rearranges to form ethyl 3-methyl-2-oxoindoline-3-carboxylate under specific conditions, demonstrating the compound's reactivity and potential for creating diverse molecular structures (Acheson, Prince, & Procter, 1979).
Synthesis Techniques
Huang Bi-rong (2013) conducted research on synthesizing 6-bromo-2-bromomethyl-5-hydroxy-1-methyl-indole-3-carboxylic acid ethyl ester using 5-acetyl-1,2-dimethylindole-3-carboxylate. This study contributes to understanding the optimal synthesis process parameters for similar compounds (Huang Bi-rong, 2013).
Pharmacological Applications
While the focus is not on drug use or side effects, it's worth noting that studies like those by Nakajima and Ikada (1995) have investigated the mechanism of amide formation in aqueous media using compounds related to Ethyl 1,2-dimethylindole-3-carboxylate, which is significant in the context of bioconjugation in medical research (Nakajima & Ikada, 1995).
Molecular Structure and Properties Analysis
Research like that by Singh et al. (2013), which focuses on the molecular structure, spectroscopic properties, and interaction analysis of related compounds, provides insights into the chemical characteristics and potential applications of Ethyl 1,2-dimethylindole-3-carboxylate (Singh et al., 2013).
Eigenschaften
IUPAC Name |
ethyl 1,2-dimethylindole-3-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15NO2/c1-4-16-13(15)12-9(2)14(3)11-8-6-5-7-10(11)12/h5-8H,4H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQRUAENQOVZHNW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N(C2=CC=CC=C21)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
217.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 1,2-dimethylindole-3-carboxylate | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-ethoxy-1-(4-fluorophenyl)-1H-pyrazole-3-carboxamide](/img/structure/B2918201.png)


![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-5-cyclopropylisoxazole-3-carboxamide](/img/structure/B2918204.png)
![methyl 2-(N-(4-isopropylphenyl)-3-methyl-[1,2,4]triazolo[4,3-a]pyridine-8-sulfonamido)acetate](/img/structure/B2918207.png)

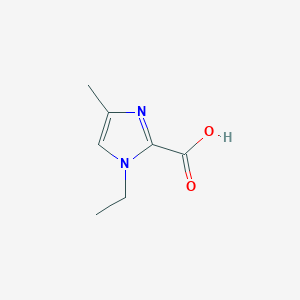

![(3-Methoxyphenyl)-[2-[(3-methylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2918217.png)
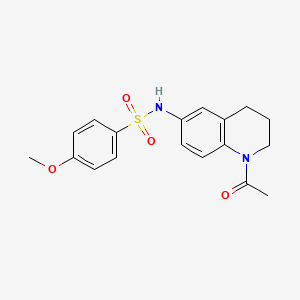
![[4-Amino-6-(2-methylanilino)-1,3,5-triazin-2-yl]methyl 6-chloropyridine-3-carboxylate](/img/structure/B2918221.png)
